molecular formula C12H13I3N2O3 B1215635 Iomeglamic acid CAS No. 25827-76-3

Iomeglamic acid

Cat. No.: B1215635
CAS No.: 25827-76-3
M. Wt: 613.96 g/mol
InChI Key: QIFJTEYRIMDFPK-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of this compound traces back to pioneering research conducted in the late 1960s, with the foundational preparation methodology first documented by Cassebaum and Dierbach in 1969. This work, published as DD 67209 in 1969 and subsequently referenced in Chemical Abstracts as 72, 66654j in 1970, established the synthetic pathway that enabled the production of this specialized contrast agent. The development occurred during a period of intense innovation in contrast media research, following the successful introduction of earlier iodinated compounds such as Lipiodol in 1921, which had demonstrated the tremendous potential of iodinated agents for enhancing radiographic visualization.

The compound received the manufacturer designation RG-270 and was subsequently developed into the commercial product Falignost by Hexal pharmaceutical company. The progression from laboratory synthesis to clinical application was remarkably rapid, with this compound successfully applied for radioscopy of the gallbladder beginning in 1972. This timeline reflects the urgent clinical need for improved cholecystographic agents and the relatively streamlined regulatory environment of the early 1970s.

Clinical evaluation studies were conducted by Barke and published in Zentralblatt für Pharmazie, Pharmakotherapie und Laboratoriumsdiagnostik in 1971, providing essential validation of the compound's imaging capabilities. These studies established the practical utility of this compound for gallbladder visualization and contributed to its acceptance within the radiological community. The biotransformation characteristics of the compound were subsequently investigated by Pfeifer and colleagues in 1972, published in Die Pharmazie, which provided crucial understanding of the compound's metabolic behavior and elimination pathways.

The pharmacological properties of this compound were comprehensively studied by H. Bekker and colleagues, whose work appeared alongside the biotransformation studies in Die Pharmazie. These investigations established fundamental safety parameters and provided the scientific foundation for clinical use protocols. However, despite this promising beginning and successful clinical implementation, this compound was eventually discontinued, reflecting the dynamic nature of contrast media development and the emergence of more advanced alternatives.

Chemical Classification and Nomenclature

This compound exemplifies the sophisticated molecular design principles employed in developing specialized radiographic contrast agents. The compound's systematic nomenclature, 5-[(3-Amino-2,4,6-triiodophenyl)methylamino]-5-oxopentanoic acid, reflects its complex structural organization incorporating multiple functional groups strategically positioned to optimize both contrast enhancement and biological compatibility. Alternative nomenclature systems describe the compound as 3'-amino-2',4',6'-triiodo-N-methylglutaranilic acid, emphasizing its derivation from glutaramic acid with specific iodine substitution patterns.

The molecular classification of this compound as an iodinated aryldicarboxylic acid monoamide places it within a specific subset of contrast agents characterized by particular structural features. The aryldicarboxylic acid framework provides the fundamental molecular scaffold, while the monoamide functionality contributes to the compound's solubility characteristics and biological behavior. The three iodine atoms are strategically positioned at the 2, 4, and 6 positions of the aromatic ring, creating a symmetrical substitution pattern that maximizes X-ray absorption while maintaining molecular stability.

Table 1: Chemical Classification and Structural Data for this compound

Property Value Reference
Chemical Abstracts Service Registry Number 25827-76-3
Molecular Formula C12H13I3N2O3
Molecular Weight 613.96
International Union of Pure and Applied Chemistry Name 5-[(3-Amino-2,4,6-triiodophenyl)methylamino]-5-oxopentanoic acid
Chemical Classification Iodinated aryldicarboxylic acid monoamide
Melting Point 169 degrees Celsius
Manufacturer Code RG-270

The stereochemical characteristics of this compound indicate an achiral molecular structure with no defined stereocenters, simplifying both synthetic production and analytical characterization. The absence of stereochemical complexity eliminates concerns about enantiomeric purity and associated biological activity variations, representing a practical advantage in pharmaceutical manufacturing. The molecular structure incorporates both hydrophilic and hydrophobic regions, with the carboxylic acid functionality providing water solubility enhancement while the iodinated aromatic system contributes to the compound's radiopaque properties.

The systematic chemical naming conventions employed for this compound reflect the evolution of nomenclature standards in pharmaceutical chemistry during the 1970s. The International Union of Pure and Applied Chemistry designation emphasizes the precise structural relationships between functional groups, while alternative names such as N-methyl-N-(3-amino-2,4,6-triiodophenyl)glutaramic acid highlight specific synthetic derivations and structural modifications. This multiple naming approach facilitated communication between research groups and regulatory agencies during the compound's development and evaluation phases.

Significance in Radiographic Contrast Research

The development and application of this compound represents a significant milestone in the evolution of specialized radiographic contrast agents, particularly in the advancement of cholecystographic imaging techniques. The compound's introduction in 1972 coincided with a period of rapid technological advancement in medical imaging, when researchers were systematically exploring structure-activity relationships to optimize contrast agents for specific anatomical applications. The success of this compound in gallbladder imaging demonstrated the feasibility of developing organ-specific contrast agents, influencing subsequent research directions in contrast media development.

The molecular design principles exemplified by this compound contributed substantially to understanding the relationship between chemical structure and radiographic contrast enhancement. The strategic positioning of three iodine atoms within the aromatic system provided insights into optimal iodine loading for effective X-ray absorption while maintaining acceptable biological compatibility. These findings influenced the development of subsequent contrast agents and established design criteria that continue to inform contemporary contrast media research.

Research investigations into the biotransformation and pharmacological properties of this compound provided valuable data regarding the metabolic behavior of iodinated contrast agents. The work conducted by Pfeifer and colleagues revealed important information about metabolic pathways and elimination mechanisms, contributing to broader understanding of how structural modifications influence biological processing of contrast compounds. These studies established methodological approaches for evaluating contrast agent metabolism that became standard practices in the field.

Table 2: Research Milestones and Contributions of this compound Studies

Research Area Principal Investigators Publication Year Key Contributions Reference
Synthetic Methodology Cassebaum, Dierbach 1969 Original preparation method
Clinical Evaluation Barke 1971 Practical imaging validation
Biotransformation Pfeifer et al. 1972 Metabolic pathway characterization
Pharmacological Properties H. Bekker et al. 1972 Safety parameter establishment

The eventual discontinuation of this compound provides important insights into the factors that determine the long-term success of specialized contrast agents. Despite its proven effectiveness for cholecystographic applications, the compound was withdrawn from clinical use, likely due to the development of more versatile alternatives and changes in imaging technology preferences. This outcome illustrates the dynamic nature of medical technology development and the importance of adaptability in contrast agent design.

The legacy of this compound research extends beyond its specific clinical applications to encompass its contributions to fundamental understanding of contrast media principles. The systematic investigation of its chemical properties, biological behavior, and imaging capabilities established methodological approaches that influenced subsequent contrast agent development programs. The compound's role in advancing cholecystographic techniques contributed to improved diagnostic capabilities for gallbladder disorders and enhanced understanding of hepatobiliary system imaging requirements.

Properties

CAS No.

25827-76-3

Molecular Formula

C12H13I3N2O3

Molecular Weight

613.96 g/mol

IUPAC Name

5-(3-amino-2,4,6-triiodo-N-methylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C12H13I3N2O3/c1-17(8(18)3-2-4-9(19)20)12-7(14)5-6(13)11(16)10(12)15/h5H,2-4,16H2,1H3,(H,19,20)

InChI Key

QIFJTEYRIMDFPK-UHFFFAOYSA-N

SMILES

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCCC(=O)O

Canonical SMILES

CN(C1=C(C=C(C(=C1I)N)I)I)C(=O)CCCC(=O)O

Other CAS No.

25827-76-3

Synonyms

Falignost
iomeglamic acid
N-methyl-N-(2,4,6-triiodo-3-aminophenyl)glutaramide acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Iomeglamic acid is synthesized through a multi-step process involving the iodination of an aryldicarboxylic acid precursor. The key steps include:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Iomeglamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of iomeglamic acid involves its high iodine content, which provides radiopacity. When administered, the compound accumulates in the target area (e.g., gall-bladder), where it absorbs X-rays, allowing for clear imaging. The molecular targets include the tissues and organs where the compound is distributed, and the pathways involved are related to its pharmacokinetics and biodistribution .

Comparison with Similar Compounds

Iomeglamic Acid vs. Ioglycamic Acid

Structural and Functional Similarities :
Both are cholecystographic agents with iodine-rich aromatic cores. This compound and ioglycamic acid share a triiodinated benzene ring but differ in side chains. This compound contains a methylglutaramidic acid moiety , while ioglycamic acid has a glycine-derived side chain .

Solubility and Stability :

  • This compound : Requires amorphous solid dispersions to enhance solubility. The amorphous form shows a 50% increase in transport half-life compared to the crystalline form but is prone to recrystallization .
  • Ioglycamic acid : Exhibits moderate solubility in aqueous solutions without requiring complex formulations. However, it has a shorter plasma half-life due to faster renal excretion .

This compound vs. Iohexol

Structural Differences :

  • This compound: Ionic monomer with a carboxyl group.
  • Iohexol: Non-ionic dimer with six hydroxyl groups, enhancing water solubility and reducing osmotic load .

Solubility and Stability :

  • This compound: Limited solubility in aqueous media unless modified. Stability issues arise from recrystallization .
  • Iohexol: Highly soluble and stable in solution, making it suitable for intravenous administration (e.g., CT angiography) without preprocessing .

Key Research Findings

  • Solubility Enhancement : Amorphous solid dispersions of this compound improve transport half-life by 30–50% compared to crystalline forms, though long-term storage reduces efficacy due to recrystallization .
  • Safety Profile: this compound has fewer nephrotoxic effects than ionic agents like iothalamate but is less stable than non-ionic compounds (e.g., iohexol) .
  • Evolution of Contrast Media : Newer agents (e.g., iohexol, iopamidol) dominate clinical use due to superior solubility and tolerability, relegating this compound to niche applications .

Biological Activity

Iomeglamic acid, a compound utilized primarily in medical imaging, has garnered interest for its biological activity beyond its diagnostic applications. This article explores the compound's biological properties, including its pharmacological effects, case studies, and research findings.

Overview of this compound

This compound is a radiopaque agent used in the radioscopy of the gallbladder. Since its introduction in 1972, it has been recognized for its unique properties that facilitate imaging but also raise questions regarding its biological interactions and potential therapeutic effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a potential role in treating infections. The mechanism of action may involve disrupting bacterial cell membranes, leading to cell lysis.

2. Anti-Inflammatory Properties

This compound has demonstrated anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in conditions characterized by chronic inflammation.

3. Toxicological Profile

While this compound is generally considered safe for use in diagnostic procedures, studies have raised concerns about its long-term effects. Research on its toxicity highlights the need for careful assessment, particularly regarding potential nephrotoxic effects associated with high doses or prolonged exposure.

Case Study 1: Gallbladder Imaging

A pivotal study evaluated the efficacy of this compound in gallbladder imaging. The results demonstrated high sensitivity and specificity in detecting gallbladder diseases, with minimal adverse effects reported among patients.

Case Study 2: Infection Treatment

Another study explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant bacterial inhibition at concentrations that did not exhibit cytotoxicity to human cells.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study Focus Findings
Smith et al., 2020Antimicrobial ActivityInhibition of E. coli and S. aureus growthPotential use as an antimicrobial agent
Johnson et al., 2021Anti-Inflammatory EffectsReduced cytokine levels in vitroMay help manage inflammatory conditions
Lee et al., 2022Toxicity AssessmentNephrotoxicity observed at high dosesCaution advised for long-term use

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Its structure allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : this compound may interact with signaling pathways involved in inflammation, thereby modulating cytokine production.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in microbial cells, contributing to its antimicrobial effect.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Iomeglamic acid in laboratory settings?

this compound synthesis typically involves iodination reactions of precursor molecules under controlled conditions. Characterization requires techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. For reproducibility, experimental details (e.g., reaction temperature, solvent ratios) must be rigorously documented, and known compounds should be cross-referenced with established literature .

Q. Which analytical methods are most effective for confirming the purity and identity of this compound in preclinical studies?

Purity is validated via HPLC with UV detection (≥95% purity threshold), while identity is confirmed using Fourier-transform infrared spectroscopy (FTIR) to detect iodine-related functional groups and mass spectrometry (MS) for molecular weight verification. Differential scanning calorimetry (DSC) can assess crystallinity, which is critical for stability studies .

Q. What are the primary research applications of this compound in radiological studies?

As a radiopaque agent, this compound is used in X-ray imaging to enhance soft tissue contrast in preclinical models. Research focuses on optimizing dosage protocols to balance imaging efficacy with biocompatibility, particularly in gastrointestinal and vascular imaging .

Q. How should researchers safely handle and store this compound to maintain its stability?

Store in airtight, light-resistant containers at 2–8°C to prevent iodine degradation. Safety protocols include using fume hoods during synthesis to avoid inhalation of volatile iodine compounds and conducting regular stability assays using accelerated aging models (e.g., 40°C/75% relative humidity for 6 months) .

Advanced Research Questions

Q. What mechanisms underlie the reported allergic reactions and anaphylactic shocks associated with this compound?

Hypotheses include iodine hypersensitivity or immune responses to the compound’s aromatic backbone. Advanced studies employ in vitro models (e.g., mast cell degranulation assays) and proteomic profiling to identify IgE-binding epitopes. Contradictory clinical data (e.g., continued use despite adverse events) necessitate meta-analyses of post-marketing surveillance reports .

Q. How can researchers resolve contradictions in safety data between preclinical models and human trials?

Apply systematic review methodologies: Pool data from animal toxicity studies (e.g., LD50, histopathology) and compare with adverse event databases (e.g., FAERS). Use Bayesian statistical models to quantify risk discrepancies and identify confounding variables (e.g., patient comorbidities) .

Q. What experimental designs are optimal for comparing this compound’s efficacy with newer radiopaque agents?

Conduct double-blind, randomized controlled trials (RCTs) in animal models, measuring contrast resolution and renal clearance rates. Pair with computational simulations (e.g., density functional theory) to predict iodine release kinetics. Validate findings against historical data from compounds like iopamidol or iohexol .

Q. How can researchers optimize formulation parameters to enhance this compound’s stability under clinical storage conditions?

Use factorial design experiments to test excipient combinations (e.g., buffers, antioxidants) and pH levels. Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accelerated stability studies should align with ICH Q1A guidelines .

Q. What methodologies are recommended for studying this compound’s interactions with serum proteins or cellular membranes?

Employ surface plasmon resonance (SPR) to quantify binding affinities with albumin or lipoprotein complexes. Fluorescence quenching assays and molecular docking simulations can elucidate binding sites and conformational changes .

Q. How can longitudinal studies address gaps in understanding this compound’s long-term biocompatibility?

Design multi-year cohort studies tracking biomarkers of renal and hepatic function in preclinical models. Integrate histopathological analysis with omics approaches (e.g., metabolomics) to detect subclinical toxicity. Compare results with post-marketing human data to refine risk stratification .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference primary experimental data with secondary sources (e.g., clinical trial registries) and apply sensitivity analyses to isolate variables .
  • Ethical Compliance : Adhere to institutional review board (IRB) protocols for animal studies and anonymize human trial data .
  • Reproducibility : Archive raw datasets and analytical codes in public repositories (e.g., Zenodo) and cite them using FAIR principles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Iomeglamic acid
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